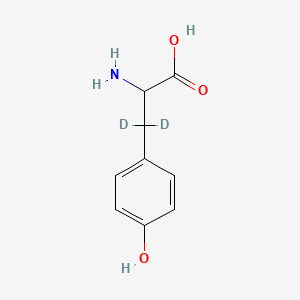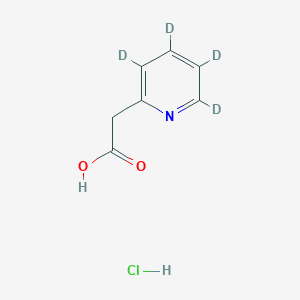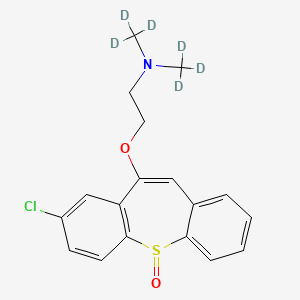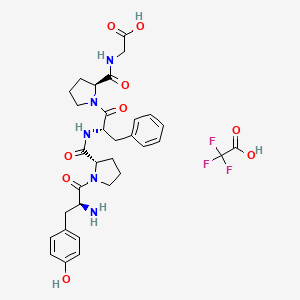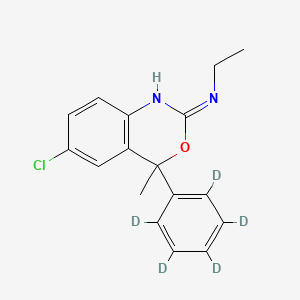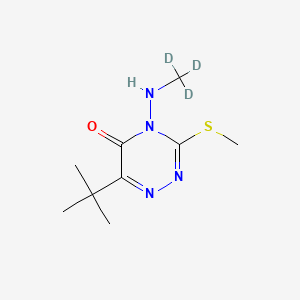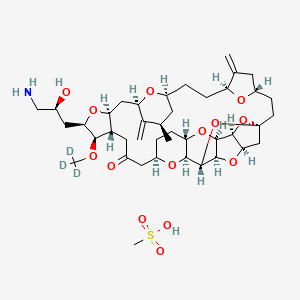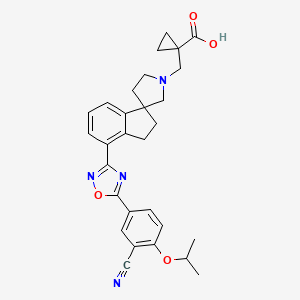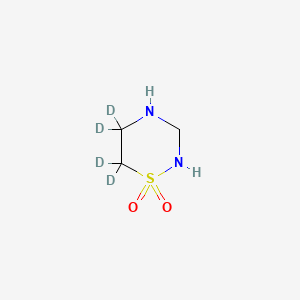
Taurultam-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurultam-d4 is a deuterated derivative of taurultam, a compound closely related to taurolidine. Taurolidine is known for its antimicrobial and antineoplastic properties. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Taurultam-d4 involves the incorporation of deuterium atoms into the taurultam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of taurultam, ensuring that the final product is deuterated.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions: Taurultam-d4 undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, this compound can hydrolyze to form its active metabolites.
Oxidation and Reduction: These reactions can alter the oxidation state of the sulfur atom in the molecule.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis Products: The primary products are taurultam and its deuterated derivatives.
Oxidation Products: Oxidized forms of this compound, which may include sulfoxides or sulfones.
Reduction Products: Reduced forms of this compound, potentially including thiols.
科学的研究の応用
Taurultam-d4 has a wide range of applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Pharmacokinetics: Employed in studies to track the metabolism and distribution of taurultam in biological systems.
Biomedical Research: Investigated for its potential antimicrobial and antineoplastic properties, similar to taurolidine.
Industrial Applications: Utilized in the development of new antimicrobial agents and in the study of deuterium effects on chemical reactions.
作用機序
The mechanism of action of Taurultam-d4 is closely related to that of taurolidine. It involves:
Antimicrobial Activity: this compound exerts its effects by binding to microbial cell walls, disrupting their integrity and leading to cell death.
Antineoplastic Activity: It induces apoptosis in cancer cells through both mitochondrial and extrinsic pathways. This involves the activation of caspases and the generation of reactive oxygen species (ROS).
類似化合物との比較
Taurolidine: The parent compound of taurultam-d4, known for its broad-spectrum antimicrobial and antineoplastic properties.
Methylol-taurultam: Another derivative of taurolidine, which also exhibits antimicrobial activity.
Substance 2250: A structural analogue of taurultam with enhanced antineoplastic effects.
Uniqueness of this compound:
Stable Isotope Labeling: The incorporation of deuterium atoms makes this compound unique and valuable for analytical and pharmacokinetic studies.
Enhanced Stability: Deuterium substitution can enhance the metabolic stability of the compound, making it more suitable for long-term studies.
特性
分子式 |
C3H8N2O2S |
|---|---|
分子量 |
140.20 g/mol |
IUPAC名 |
5,5,6,6-tetradeuterio-1,2,4-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2/i1D2,2D2 |
InChIキー |
RJGYJMFQWGPBGM-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(C(S(=O)(=O)NCN1)([2H])[2H])[2H] |
正規SMILES |
C1CS(=O)(=O)NCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



